molecular formula C14H15FN6O3 B14152299 2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine CAS No. 714930-55-9

2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14152299
CAS No.: 714930-55-9
M. Wt: 334.31 g/mol
InChI Key: UDOCUARDSMBGAG-UHFFFAOYSA-N
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Description

2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a nitropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and nitrobenzene derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrimidine core.

    Morpholine Ring Formation: The morpholine ring is incorporated through a cyclization reaction involving an appropriate amine and an epoxide or halide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorophenyl)-N′-(2-thiazolyl)urea: Known for its cytokinin-like activity.

    N-(3-fluorophenyl)-N-(methylsulfonyl)glycylamine: Used in various biochemical studies.

Uniqueness

2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is unique due to its combination of a fluorophenyl group, morpholine ring, and nitropyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific applications.

Properties

CAS No.

714930-55-9

Molecular Formula

C14H15FN6O3

Molecular Weight

334.31 g/mol

IUPAC Name

2-N-(3-fluorophenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C14H15FN6O3/c15-9-2-1-3-10(8-9)17-14-18-12(16)11(21(22)23)13(19-14)20-4-6-24-7-5-20/h1-3,8H,4-7H2,(H3,16,17,18,19)

InChI Key

UDOCUARDSMBGAG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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